N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide
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Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide, also known as DHI-2BA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHI-2BA is a derivative of isochroman, which is a bicyclic organic compound found in various natural products. The synthesis of DHI-2BA has been achieved through several methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide involves the inhibition of various signaling pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the activation of NF-κB, which plays a crucial role in the expression of pro-inflammatory cytokines. It also activates the Nrf2-ARE pathway, which is involved in the expression of antioxidant enzymes. This compound has also been found to inhibit the activation of MAPKs, which are involved in the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It also reduces the expression of iNOS and COX-2, which are involved in the production of nitric oxide and prostaglandins, respectively. This compound has also been found to scavenge free radicals and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity. It also exhibits anti-inflammatory and antioxidant properties, making it a useful tool for studying inflammation and oxidative stress-related diseases. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has potential therapeutic applications in various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Future research should focus on optimizing the synthesis of this compound and improving its solubility and stability. Further studies are also needed to investigate the efficacy of this compound in animal models and clinical trials. Additionally, the potential side effects and drug interactions of this compound should be thoroughly investigated.
Synthesis Methods
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has been achieved through various methods. One of the most common methods involves the reaction of 3,4-dihydroisocoumarin with crotonic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 3,4-dihydroisocoumarin with crotonic acid in the presence of a base catalyst. The yield of this compound obtained through these methods ranges from 25-70%.
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. This compound has also been found to scavenge free radicals and protect neurons from oxidative stress-induced damage.
properties
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-5-14(16)15-10-13-12-7-4-3-6-11(12)8-9-17-13/h2-7,13H,8-10H2,1H3,(H,15,16)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPANOHQXUHKKX-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1C2=CC=CC=C2CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC1C2=CC=CC=C2CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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